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Compound of Interest

Compound Name: 2,4,6-Trimethyl-3-nitropyridine

Cat. No.: B1302504 Get Quote

Application Notes: Nitration of 2,4,6-
Trimethylpyridine
Introduction

The nitration of 2,4,6-trimethylpyridine, also known as 2,4,6-collidine, is a significant

electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto the

pyridine ring. Due to the electron-donating nature of the three methyl groups, 2,4,6-

trimethylpyridine is more activated towards electrophilic substitution compared to unsubstituted

pyridine. However, under the strongly acidic conditions typically required for nitration, the

pyridine nitrogen is protonated, forming the pyridinium ion. This protonation deactivates the ring

towards electrophilic attack. Despite this, the presence of the activating methyl groups allows

for the nitration to proceed, typically yielding the 3-nitro derivative (3-nitro-2,4,6-

trimethylpyridine).[1][2] Increasing the number of methyl groups on the pyridine ring has been

shown to significantly increase the yield of mononitro derivatives.[1] This protocol details a

standard method for the nitration of 2,4,6-trimethylpyridine using a mixed acid (sulfuric and

nitric acid) approach.

Mechanism and Regioselectivity

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of

concentrated nitric and sulfuric acids. The nitronium ion then acts as the electrophile. In the

highly acidic medium, 2,4,6-trimethylpyridine exists as its conjugate acid, the 2,4,6-
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trimethylpyridinium ion.[1][2] The positive charge on the nitrogen atom strongly deactivates the

α (2,6) and γ (4) positions. Consequently, electrophilic attack occurs at the β (3 or 5) position.

Given the symmetry of the molecule, these positions are equivalent, leading to the formation of

3-nitro-2,4,6-trimethylpyridine as the primary product.

Quantitative Data Summary
The following table summarizes the typical reaction conditions for the nitration of substituted

pyridines, including 2,4,6-trimethylpyridine, using a mixed acid protocol.

Parameter Value / Condition Reference

Starting Material
2,4,6-Trimethylpyridine

(Collidine)
[1][2]

Nitrating Agent
Mixed Acid (Conc. H₂SO₄ /

Conc. HNO₃)
[1][2]

Reaction Temperature
0 °C to 25 °C (Initial cooling is

critical)
[1]

Reaction Time 30 minutes to 2 hours [1]

Work-up Procedure

Quenching on ice,

neutralization (e.g., with

NaOH)

[1]

Product 3-Nitro-2,4,6-trimethylpyridine [1][2]

Yield
Generally high for methylated

pyridines
[1]

Experimental Protocol: Mixed Acid Nitration
This protocol describes the nitration of 2,4,6-trimethylpyridine using a mixture of concentrated

sulfuric acid and nitric acid.

Materials and Reagents:

2,4,6-Trimethylpyridine (C₈H₁₁N)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 65-70%)

Ice (H₂O)

Sodium Hydroxide (NaOH) solution (e.g., 25 wt%)

Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Deionized Water

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Thermometer

Separatory funnel

Beakers

Rotary evaporator

Standard glassware for extraction and filtration

Procedure:

Preparation of the Reaction Mixture:
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In a round-bottom flask equipped with a magnetic stir bar, add a calculated volume of

concentrated sulfuric acid.

Cool the flask in an ice bath to bring the temperature of the acid below 10 °C.

Slowly and carefully add 2,4,6-trimethylpyridine dropwise to the cold sulfuric acid with

continuous stirring. The addition should be controlled to maintain the temperature below

25 °C.[1] This step forms the 2,4,6-trimethylpyridinium sulfate salt.

Nitration:

Once the addition is complete and the solution is homogeneous, cool the mixture to 0-5 °C

using the ice bath.

Slowly add concentrated nitric acid dropwise from a dropping funnel.[1] The temperature

of the reaction mixture must be carefully maintained below 10 °C throughout the addition

to prevent over-nitration and side reactions.

After the addition of nitric acid is complete, allow the mixture to stir at a controlled

temperature (e.g., below 25 °C) for approximately 30-60 minutes to ensure the reaction

goes to completion.[1]

Work-up and Isolation:

Carefully pour the reaction mixture onto a beaker filled with crushed ice with constant

stirring.[1] This step quenches the reaction and precipitates the product.

Neutralize the acidic solution by slowly adding a sodium hydroxide solution until the pH is

approximately 6-7.[1] This should be done in an ice bath to dissipate the heat generated.

Transfer the neutralized mixture to a separatory funnel and extract the product with an

organic solvent like dichloromethane or chloroform. Perform the extraction three times to

ensure complete recovery.

Purification:

Combine the organic extracts and wash them with deionized water to remove any

remaining salts.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the

solvent.

The resulting crude product can be further purified by recrystallization or column

chromatography if necessary.

Safety Precautions:

This reaction should be performed in a well-ventilated fume hood.

Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.

Handle with extreme care and wear appropriate personal protective equipment (PPE),

including safety goggles, a lab coat, and acid-resistant gloves.

The reaction is exothermic, especially during the addition of reagents and the neutralization

step. Proper temperature control is crucial to prevent runaway reactions.

Always add acid to water (or ice), not the other way around, during the quenching step.

Visual Workflowdot
// Nodes A [label="1. Preparation\n- Add 2,4,6-Trimethylpyridine to cold conc. H₂SO₄.",

fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Nitration\n- Cool mixture to 0-5 °C.\n-

Add conc. HNO₃ dropwise.", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3.

Reaction\n- Stir for 30-60 minutes at controlled temperature.", fillcolor="#F1F3F4",

fontcolor="#202124"]; D [label="4. Quenching\n- Pour reaction mixture onto crushed ice.",

fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Neutralization\n- Add NaOH solution to

pH 6-7.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Extraction\n- Extract with

organic solvent (e.g., CH₂Cl₂).", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7.

Purification\n- Wash, dry, and concentrate organic phase.", fillcolor="#F1F3F4",

fontcolor="#202124"]; H [label="Final Product\n3-Nitro-2,4,6-trimethylpyridine", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E

[color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; G -> H
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[color="#4285F4"]; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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